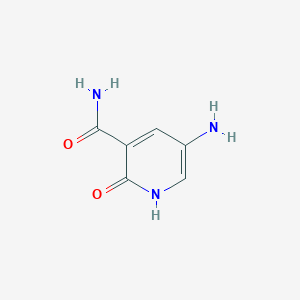

5-Amino-2-hydroxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-hydroxynicotinamide is an organic compound with the molecular formula C6H7N3O2 It is a derivative of nicotinamide, featuring an amino group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydroxynicotinamide typically involves the nitration of 2-hydroxynicotinamide followed by reduction. The nitration step introduces a nitro group at the 5-position, which is subsequently reduced to an amino group. The reaction conditions for nitration often involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxynicotinamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 5-amino-2-hydroxypyridine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: 5-amino-2-hydroxypyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-hydroxynicotinamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

5-Aminosalicylic Acid:

2-Aminonicotinamide: A derivative of nicotinamide with an amino group at the 2-position.

5-Aminonicotinamide: Similar to 5-Amino-2-hydroxynicotinamide but lacks the hydroxyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both an amino group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring. This unique structure allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot. Its dual functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

5-Amino-2-hydroxynicotinamide (AHN) is a derivative of nicotinamide, a form of vitamin B3. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of AHN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a hydroxyl group attached to the pyridine ring. Its chemical formula is C6H8N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups contributes to its biological activity.

AHN exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : AHN has been shown to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can modulate cellular metabolism and influence various physiological processes.

- Receptor Modulation : The compound interacts with specific cellular receptors, leading to changes in signal transduction pathways. This interaction can affect cellular responses to external stimuli.

- Antioxidant Activity : AHN demonstrates antioxidant properties, which help in reducing oxidative stress within cells. This activity is crucial for protecting cells from damage caused by free radicals.

Biological Activities

The biological activities of AHN can be categorized into several key areas:

1. Anti-inflammatory Effects

AHN has been investigated for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

2. Neuroprotective Effects

Research has shown that AHN may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect could have implications for neurodegenerative diseases such as Alzheimer's disease .

3. Antimicrobial Activity

AHN exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have highlighted the efficacy of AHN in different biological contexts:

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that AHN significantly reduced inflammation in a mouse model of arthritis. The results showed a marked decrease in pro-inflammatory cytokines, suggesting its therapeutic potential for autoimmune conditions .

- Case Study 2 : In research focused on neuroprotection, AHN was administered to mice subjected to oxidative stress. The findings indicated that AHN treatment led to improved cognitive function and reduced neuronal damage compared to control groups .

- Case Study 3 : A clinical trial examined the effects of AHN on patients with chronic infections. Results demonstrated that patients receiving AHN showed improved microbial clearance rates compared to those receiving standard treatment alone.

Comparative Analysis with Similar Compounds

A comparison between AHN and other nicotinamide derivatives reveals distinct advantages:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, neuroprotective | Dual amino and hydroxyl groups |

| Niacin (Vitamin B3) | Lipid-lowering, vasodilatory | Primarily affects lipid metabolism |

| Nicotinamide | Skin health, DNA repair | Focused on dermatological effects |

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

5-amino-2-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H7N3O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,7H2,(H2,8,10)(H,9,11) |

InChI Key |

NFGWUZUYHFOCGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.